molecular formula C22H25N5 B3787734 N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine

N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine

Cat. No.: B3787734
M. Wt: 359.5 g/mol
InChI Key: OMIYYTZMSIBKOJ-UHFFFAOYSA-N
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Description

N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine is a complex organic compound that features both pyrazole and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole intermediates, followed by their functionalization and coupling with the naphthalene derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]propan-2-amine
  • N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-benzyl-1H-pyrazol-4-yl)methyl]propan-2-amine

Uniqueness

N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine is unique due to the presence of both pyrazole and naphthalene moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural features.

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5/c1-16(2)27(14-17-11-24-26(3)13-17)15-19-12-23-25-22(19)21-10-6-8-18-7-4-5-9-20(18)21/h4-13,16H,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIYYTZMSIBKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CN(N=C1)C)CC2=C(NN=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine
Reactant of Route 2
N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine
Reactant of Route 3
Reactant of Route 3
N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine
Reactant of Route 4
Reactant of Route 4
N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine
Reactant of Route 5
Reactant of Route 5
N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine
Reactant of Route 6
N-[(1-methylpyrazol-4-yl)methyl]-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]propan-2-amine

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